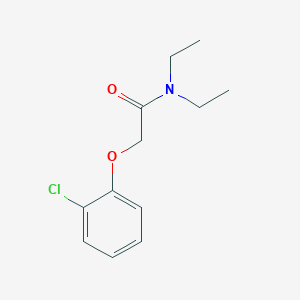![molecular formula C14H10F3N3O4 B5752620 N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)
N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea, also known as NTU, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cell signaling pathways.
Mécanisme D'action
N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea exerts its inhibitory effect on PTPs by binding to the catalytic site of the enzyme and blocking its activity. This results in the accumulation of phosphorylated proteins, which can lead to downstream signaling events. N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to be highly selective for PTPs, with little or no effect on other phosphatases or kinases.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cell culture studies, N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to enhance insulin signaling and glucose uptake, reduce inflammation, and inhibit cancer cell proliferation and migration. In animal studies, N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to improve glucose tolerance, reduce body weight gain, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for investigating their role in cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are some limitations to its use. N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is a small molecule inhibitor, which means that it may not be suitable for studying the role of PTPs in larger protein complexes. In addition, its inhibitory effect on PTPs may be overcome by high concentrations of substrate, which can limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea. One area of interest is the development of more potent and selective inhibitors of PTPs based on the structure of N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea. Another area of interest is the investigation of the role of PTPs in other disease states, such as neurodegenerative disorders and cardiovascular disease. Finally, the development of N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea as a therapeutic agent for the treatment of cancer, diabetes, and other diseases is an area of active research.
Méthodes De Synthèse
N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea can be synthesized using a multistep process involving the reaction of 3-nitroaniline with 4-trifluoromethoxyaniline, followed by the addition of phosgene and subsequent reaction with ammonia. The final product is obtained after purification and recrystallization.
Applications De Recherche Scientifique
N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been extensively used in scientific research as a tool to study the role of PTPs in various cellular processes. PTPs are involved in the regulation of cell growth, differentiation, and apoptosis, and their dysregulation has been implicated in the development of various diseases, including cancer, diabetes, and autoimmune disorders. N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-1, and SHP-2, and has been used to investigate their role in insulin signaling, immune responses, and cancer progression.
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O4/c15-14(16,17)24-12-6-4-9(5-7-12)18-13(21)19-10-2-1-3-11(8-10)20(22)23/h1-8H,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNVMOMFWHRDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)


![N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5752553.png)

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B5752564.png)
![N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide](/img/structure/B5752573.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonothioyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5752581.png)


![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5752600.png)
![1-phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5752608.png)

